molecular formula C20H20N6O3S B2636970 N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396886-46-6

N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No. B2636970
CAS RN: 1396886-46-6
M. Wt: 424.48
InChI Key: ZXEFOUBTNMOIHF-UHFFFAOYSA-N
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Description

N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3S and its molecular weight is 424.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques and Bioactive Compound Quantification

  • Research has focused on developing accurate analytical techniques like hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS) for quantifying bioactive pyridines and their key metabolites in biological fluids like plasma and urine. This approach is essential for pharmacokinetic studies and understanding the biological interactions of similar compounds (Lang et al., 2010).

Drug Metabolism and Disposition Studies

  • Detailed studies on the metabolism and disposition of structurally related compounds, such as orexin receptor antagonists and HIV-1 protease inhibitors, have been conducted. These studies provide insights into the absorption, metabolism, excretion, and potential metabolic pathways of similar compounds, which are crucial for their development and safe use in clinical settings (Renzulli et al., 2011; Balani et al., 1995).

Characterization of Radioligands

  • Research has been conducted on characterizing radioligands, including understanding their metabolism in the human body. This research is instrumental in developing radioligands for medical imaging, such as positron emission tomography (PET), which can be used to study receptor interactions and functions in the human brain (Osman et al., 1996).

Biochemical Analysis

Biochemical Properties

N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s triazole ring can bind to the active sites of these enzymes, inhibiting their activity and altering metabolic pathways . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, which can modulate cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the body’s defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver damage and immune suppression. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active transport mechanisms, ensuring its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy .

properties

IUPAC Name

N-[5-(2-phenyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c27-18(16-7-4-10-29-16)23-20-22-14-8-9-25(12-17(14)30-20)19(28)15-11-21-26(24-15)13-5-2-1-3-6-13/h1-3,5-6,11,16H,4,7-10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEFOUBTNMOIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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